17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol
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Overview
Description
17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is a synthetic organic compound with the molecular formula C19H38N4O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a long aliphatic chain. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product efficiently .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to produce the compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring structure but differ in the length and composition of the aliphatic chain.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
Uniqueness
17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is unique due to its specific structure, which combines a triazole ring with a long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and development applications .
Properties
IUPAC Name |
17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNDSWPNVDTKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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